molecular formula C25H47N9O5 B607227 Dusquetide CAS No. 931395-42-5

Dusquetide

Cat. No.: B607227
CAS No.: 931395-42-5
M. Wt: 553.7 g/mol
InChI Key: ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dusquetide (SGX942) is a first-in-class innate defense regulator (IDR), a synthetic 5-amino-acid peptide derived from natural mucosal defense peptides. It modulates the innate immune system by targeting the p62/SQSTM1 protein, a key adaptor in autophagy and inflammation signaling .

  • Reducing pro-inflammatory cytokines (e.g., IL-6) .
  • Promoting bacterial clearance and tissue repair .
  • Shifting macrophage responses from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes .

Clinical Efficacy: In a Phase 2 trial involving 111 head and neck cancer patients undergoing chemoradiation, this compound reduced the median duration of severe oral mucositis (SOM) by 50% (p = 0.099) and by 67% in high-risk subgroups (≥55 Gy radiation) . Ancillary benefits included a 33% reduction in non-fungal infections and a higher rate of complete tumor responses (68% vs. 56% in placebo) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dusquetide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dusquetide primarily undergoes binding interactions rather than traditional chemical reactions. It forms complexes with target proteins through electrostatic and hydrophobic interactions .

Common Reagents and Conditions:

Major Products: The major product of this compound synthesis is the peptide itself, which is then purified to remove any side products or impurities .

Scientific Research Applications

Treatment of Oral Mucositis

Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemoradiation therapy for head and neck cancers. Dusquetide has been investigated for its efficacy in reducing the duration and severity of this condition.

  • Phase 2 and Phase 3 Trials : In a Phase 2 clinical trial, this compound demonstrated a significant reduction in the duration of severe oral mucositis (SOM) by approximately 50%. The median duration decreased from 18 days in the placebo group to 9 days in the this compound group . The Phase 3 DOM-INNATE study showed similar trends but did not achieve statistical significance for its primary endpoint, although secondary endpoints indicated biological activity with a 50% reduction in SOM duration .
Study Population Findings
Phase 2 TrialHead and neck cancer50% reduction in SOM duration
Phase 3 DOM-INNATE StudyHead and neck cancerMedian SOM duration: 18 days (placebo) vs. 9 days (this compound)

Anti-Tumor Efficacy

This compound has also been evaluated for its potential anti-tumor effects. Preclinical studies have shown that it can reduce tumor size in xenograft models, particularly when used in conjunction with other therapies like chemotherapy and radiation.

  • Nonclinical Studies : this compound has demonstrated efficacy as both a standalone treatment and in combination with other modalities against various cancer cell lines, including breast cancer models (MCF-7). It has been associated with improved tumor responses and increased overall survival rates .
Study Type Cancer Type Results
Nonclinical Xenograft StudyBreast Cancer (MCF-7)Reduction in tumor size; improved survival

Behçet's Disease

This compound is currently being explored for its potential application in treating Behçet's disease, an inflammatory condition characterized by recurrent oral ulcers. A Phase 2 clinical trial is underway to evaluate its efficacy in this context .

Other Inflammatory Conditions

Due to its mechanism of action as an IDR, this compound may have broader applications in managing acute inflammatory conditions and addressing antibiotic resistance through modulation of the innate immune response .

Mechanism of Action

Dusquetide exerts its effects by binding to the ZZ domain of the autophagy receptor protein Sequestosome 1 (p62). This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections .

Comparison with Similar Compounds

Mechanism of Action

Compound Class Target Mechanism Direct Antimicrobial?
Dusquetide IDR p62/SQSTM1 Modulates innate immunity, reduces IL-6, enhances bacterial clearance No
IDR-1 IDR Unknown Early-generation IDR; enhances bacterial clearance in preclinical models No
Bacteriocins AMPs Bacterial membranes Direct membrane disruption Yes

Key Differentiators :

  • p62/SQSTM1 Interaction : this compound uniquely binds the ZZ domain of p62, altering downstream signaling (e.g., NF-κB, IL-6) to resolve inflammation and promote healing .
  • Multifunctional Effects : Unlike bacteriocins, which are directly antimicrobial, this compound combines anti-inflammatory, pro-healing, and immune-modulatory properties .

Clinical Outcomes

Compound Indication Phase SOM Reduction Ancillary Benefits
This compound Oral Mucositis (OM) Phase 2/3 50–67% Reduced infections, improved tumor response
Palifermin OM (FDA-approved) Marketed 30–40% Accelerates epithelial healing
IDR-1 Preclinical infections Preclinical N/A Enhanced bacterial clearance

Tumor Microenvironment : this compound’s modulation of p62 may indirectly affect tumor biology by reducing IL-6, a cytokine linked to tumor progression in multiple myeloma and breast cancer . In contrast, IDR-1 and bacteriocins lack documented anti-tumor effects.

Biological Activity

Dusquetide, also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR) . It has garnered attention for its potential therapeutic applications, particularly in modulating the innate immune response and reducing inflammation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and preclinical findings.

This compound primarily exerts its effects by interacting with p62 (SQSTM1) , a multifunctional scaffold protein involved in various intracellular signaling pathways. The binding of this compound to p62 stabilizes the p62-RIP1 complex , which plays a critical role in regulating innate immune responses. The following key actions have been identified:

  • Inhibition of Autophagy : this compound does not activate autophagy but instead modulates downstream signaling pathways associated with p62.
  • Enhancement of p38 MAPK Pathway : Treatment with this compound leads to increased phosphorylation of p38 MAPK, a crucial mediator in inflammatory responses.
  • Regulation of C/EBPβ Expression : this compound significantly elevates the expression of CCAAT-enhancer binding protein-β (C/EBPβ), a transcription factor involved in immune response regulation, while leaving NFκB and AP-1 levels unchanged .

Table 1: Summary of this compound's Mechanisms

MechanismEffect
Binding to p62Stabilizes p62-RIP1 complex
p38 MAPK ActivationIncreases phosphorylation
C/EBPβ ExpressionEnhances expression without affecting NFκB or AP-1

Oral Mucositis Treatment

This compound has shown promising results in treating severe oral mucositis (SOM) in patients undergoing chemoradiation therapy (CRT) for head and neck cancers. Key findings from clinical studies include:

  • Phase 2 Study Results : A Phase 2 clinical trial demonstrated a 50% reduction in the median duration of SOM (from 18 days in placebo to 9 days with this compound at 1.5 mg/kg) among patients receiving at least 55 Gy irradiation. In high-risk subgroups, this reduction was even more pronounced at 67% .
  • Long-term Follow-up : Extended analysis revealed that this compound treatment was well-tolerated and did not increase infection rates or mortality, suggesting a favorable safety profile .

Anti-Tumor Activity

This compound has also been investigated for its anti-tumor properties:

  • Preclinical Studies : In xenograft models, this compound demonstrated efficacy in reducing tumor size when used alone or in combination with chemotherapy and radiation .
  • Mechanistic Insights : The modulation of p62 by this compound may contribute to its anti-tumor effects, particularly in breast cancer models where p62 is implicated in tumorigenesis .

Table 2: Clinical Trial Outcomes

Study TypePatient PopulationTreatment DoseMedian Duration ReductionStatistical Significance
Phase 2Head and Neck Cancer1.5 mg/kg50% (18 days to 9 days)Not statistically significant
Phase 3Severe Oral MucositisVariable56% (18 days to 8 days)Not statistically significant

Preclinical Findings

Preclinical studies have consistently supported the biological activity of this compound across various models:

  • Animal Models : this compound reduced the duration and severity of oral mucositis by approximately 50% in mouse and hamster models .
  • Infection Clearance : Enhanced clearance of bacterial infections was observed, aligning with its role in modulating the innate immune system .

Case Studies

A notable case study involved patients treated for SOM during CRT. Patients receiving this compound exhibited not only reduced duration of mucositis but also lower rates of non-fungal infections compared to placebo groups. The long-term follow-up indicated sustained benefits beyond initial treatment phases, highlighting the potential for this compound to improve overall patient outcomes during cancer therapies .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Dusquetide’s interaction with p62, and how can these be experimentally validated?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity between this compound and p62. Validate downstream effects via siRNA-mediated p62 knockdown in macrophage models, followed by cytokine profiling (e.g., TNF-α, IL-6) and transcriptomic analysis to map signaling pathways (e.g., NF-κB, MAPK) .

Q. How should preclinical studies be designed to evaluate this compound’s dual role in reducing inflammation and enhancing bacterial clearance?

  • Methodological Answer : Employ murine models of polymicrobial sepsis or mucosal infection (e.g., chemotherapy-induced mucositis). Include control groups for immune variability (e.g., age, genetic background). Measure bacterial load (CFU counts) and inflammatory markers (pro-inflammatory cytokines) at multiple timepoints. Use histopathology to assess tissue repair .

Q. What in vitro assays are optimal for assessing this compound’s immunomodulatory effects on innate immune cells?

  • Methodological Answer : Conduct LPS-stimulated macrophage assays with dose-response analysis. Measure phagocytic activity (flow cytometry) and reactive oxygen species (ROS) production. Compare outcomes with known IDR peptides (e.g., IDR-1018) to benchmark efficacy .

Q. How can researchers determine the pharmacokinetic (PK) profile of this compound in animal models?

  • Methodological Answer : Administer radiolabeled this compound via intravenous or subcutaneous routes. Collect plasma/tissue samples at intervals for LC-MS/MS quantification. Calculate half-life, volume of distribution, and clearance rates. Correlate PK data with pharmacodynamic (PD) outcomes (e.g., cytokine levels) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-resolution versus anti-inflammatory effects be resolved?

  • Methodological Answer : Perform time-course studies in acute vs. chronic inflammation models (e.g., zymosan-induced peritonitis). Use single-cell RNA sequencing to identify temporally regulated immune cell subsets. Integrate multi-omics data (proteomics, metabolomics) to map context-dependent pathways .

Q. What strategies mitigate variability in this compound’s efficacy across heterogeneous bacterial infection models?

  • Methodological Answer : Standardize infection inoculum size and bacterial strains (e.g., P. aeruginosa, S. aureus). Include immune checkpoint inhibitors (e.g., anti-PD-1) to control host response variability. Use meta-analysis to identify confounding factors (e.g., microbiome composition) .

Q. How should Phase II clinical trials for this compound be designed to align with its mechanism of action?

  • Methodological Answer : Select endpoints reflecting immune modulation (e.g., CD64 expression on neutrophils) and infection resolution (e.g., time to ulcer healing in Behçet’s disease). Use adaptive trial designs to adjust dosing based on interim PK/PD analyses. Incorporate biomarkers like IL-1β or HMGB1 to track DAMPs .

Q. What computational approaches predict this compound’s off-target interactions or toxicity risks?

  • Methodological Answer : Perform molecular docking simulations with human proteome databases (e.g., AlphaFold). Validate predictions using high-content screening (HCS) in primary cell lines. Cross-reference with Tox21 assay data to assess hepatotoxicity or immunotoxicity .

Q. How can this compound’s anti-tumor activity observed in xenograft models be translated into combinatorial therapies?

  • Methodological Answer : Test synergy with checkpoint inhibitors (e.g., anti-CTLA-4) in syngeneic tumor models. Measure tumor-infiltrating lymphocyte (TIL) populations and cytokine gradients. Use factorial experimental designs to optimize dosing schedules .

Q. What statistical methods address small-sample limitations in early-phase this compound clinical trials?

  • Methodological Answer : Apply Bayesian hierarchical models to pool data across cohorts. Use bootstrapping to estimate confidence intervals for efficacy metrics. Validate findings with external datasets from analogous IDR peptides .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.